N-[(2-FLUOROPHENYL)METHYL]-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a fluorophenylmethyl group and a hydroxy-methylbutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-5-(3-HYDROXY-3-METHYLBUT-1-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal chemistry.
Fluorophenyl Compounds: Similar compounds include fluorophenyl-substituted benzamides, which are studied for their pharmacological properties.
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-5-(3-HYDROXY-3-METHYLBUT-1-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a fluorophenyl group and a thiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S/c1-17(2,21)10-9-13-7-8-15(22-13)16(20)19-11-12-5-3-4-6-14(12)18/h3-8,21H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMDMJOVFDOZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NCC2=CC=CC=C2F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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